![molecular formula C9H6N2O B13951152 6H-Pyrrolo[3,4-E]benzoxazole CAS No. 42540-45-4](/img/structure/B13951152.png)
6H-Pyrrolo[3,4-E]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrrolo[3,4-E]benzoxazole is a heterocyclic aromatic compound with the molecular formula C9H6N2O. This compound features a fused ring system comprising a pyrrole ring and a benzoxazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[3,4-E]benzoxazole typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high yields . Other methods involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts under different reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6H-Pyrrolo[3,4-E]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
6H-Pyrrolo[3,4-E]benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Wirkmechanismus
The mechanism of action of 6H-Pyrrolo[3,4-E]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and enzymes . These interactions can modulate various cellular processes, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: A heterocyclic compound with a similar structure but lacking the pyrrole ring.
Benzimidazole: Contains a fused benzene and imidazole ring system.
Pyrrolopyrazine: Features a fused pyrrole and pyrazine ring system.
Uniqueness: 6H-Pyrrolo[3,4-E]benzoxazole is unique due to its fused ring system, which combines the properties of both pyrrole and benzoxazole. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile scaffold for drug discovery and materials science .
Eigenschaften
CAS-Nummer |
42540-45-4 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6H-pyrrolo[3,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-2,4-5H,3H2 |
InChI-Schlüssel |
ALRAPDOJMXGROB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=N1)C3=C(C=C2)OC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


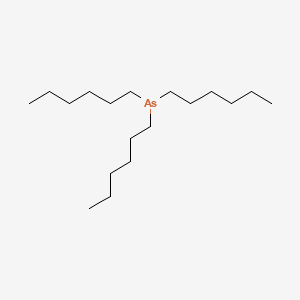


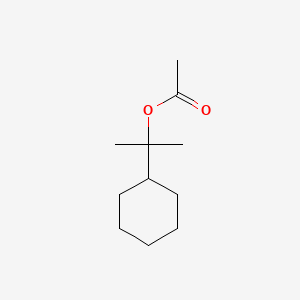

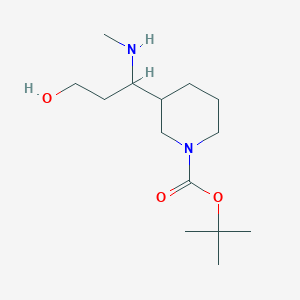
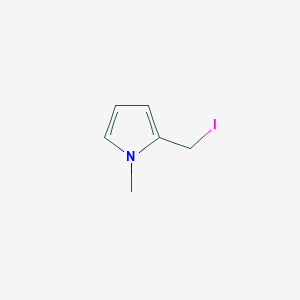
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)


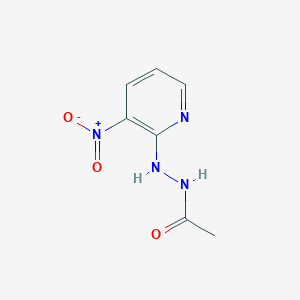
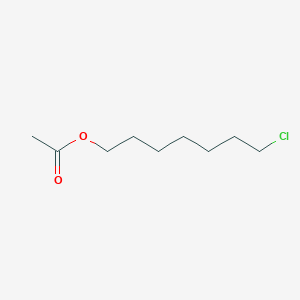
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
